(1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol
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Overview
Description
“(1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol” is a chiral compound with the following chemical structure:
This compound
It contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a central carbon atom. The tert-butyl group (4-tert-butylphenyl) contributes to its unique properties .
Preparation Methods
Synthetic Routes:: One synthetic route involves the introduction of the tert-butoxycarbonyl (Boc) protecting group followed by reduction of the corresponding carbonyl compound. The Boc group can be removed later to yield the desired compound.
Reaction Conditions::- Protection of the amino group: Boc-Cl (tert-butoxycarbonyl chloride) in a solvent like dichloromethane (DCM).
- Reduction of the carbonyl group: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an aprotic solvent (e.g., tetrahydrofuran, THF).
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains similar, emphasizing efficiency and scalability.
Chemical Reactions Analysis
Reactions::
- Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
- Reduction: The carbonyl group can be reduced to an alcohol.
- Substitution: The amino group can participate in nucleophilic substitution reactions.
- Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Alkyl halides or acyl chlorides.
- Oxidation: Ketone derivative.
- Reduction: Alcohol derivative.
- Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry::
- Building block for organic synthesis.
- Ligand in asymmetric catalysis.
- Potential drug candidates due to chiral properties.
- Studied for its interactions with biological receptors.
- Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
NVKUZDMGMJAVBL-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CN)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)O |
Origin of Product |
United States |
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